molecular formula C16H13BrO2 B2442258 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde CAS No. 79844-41-0

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde

Cat. No.: B2442258
CAS No.: 79844-41-0
M. Wt: 317.182
InChI Key: BQOMLOURFBRIGZ-QPJJXVBHSA-N
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Description

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde is an organic compound with the molecular formula C₁₆H₁₃BrO₂ It is a derivative of benzaldehyde, featuring a bromine atom and a phenylprop-2-enyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde typically involves the following steps:

    Alkylation: The phenylprop-2-enyl group is introduced via an alkylation reaction. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzoic acid.

    Reduction: 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of the phenylprop-2-enyl group.

    2-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the phenylprop-2-enyl group.

Uniqueness

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde is unique due to the presence of the phenylprop-2-enyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde (CAS 79844-41-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis pathways, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrO2C_{16}H_{13}BrO_2, with a molecular weight of 317.18 g/mol. The compound features a bromine atom, an aldehyde group, and a phenylpropene moiety, contributing to its unique reactivity and biological profile.

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of Chalcone Derivatives : The initial step often includes the reaction between appropriate aldehydes and ketones under basic conditions to form chalcone derivatives.
  • Bromination : The introduction of the bromine substituent can be achieved through electrophilic aromatic substitution reactions.
  • Final Modification : The compound can be further modified to enhance its biological activity or solubility.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on flavonoid derivatives have shown that certain substitutions can enhance cytotoxicity against various cancer cell lines, including non-small cell lung cancer (A549) cells .

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)Mechanism of Action
5-Bromo ChalconeTBDInduces apoptosis via mitochondrial pathways
6l (Flavonol)0.46Apoptosis through caspase activation
5-Fluorouracil4.98Inhibition of DNA synthesis

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, as evidenced by changes in the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Activity

Chalcone derivatives have demonstrated broad-spectrum antimicrobial activities. The presence of the α,β-unsaturated carbonyl group in chalcones is critical for their interaction with microbial targets, leading to inhibition of growth in various bacterial strains .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Bromo ChalconeStaphylococcus aureusTBD
Other ChalconesE. coliTBD

Case Studies and Research Findings

  • Flavonoid Synthesis and Activity : A study synthesized various flavonoid compounds, including derivatives related to chalcones. These compounds were tested against A549 cells, revealing that specific substitutions significantly enhanced their anticancer activity .
  • Mechanistic Insights : Detailed investigations into the apoptotic pathways activated by chalcone derivatives have shown that they can modulate key signaling pathways involved in cancer cell survival .
  • Comparative Studies : Research comparing the efficacy of different chalcone derivatives has highlighted the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

5-bromo-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMLOURFBRIGZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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